molecular formula C10H14N2O7 B3344602 Glycine, N-(carboxymethyl)-N-[2-(2,6-dioxo-4-morpholinyl)ethyl]- CAS No. 81329-81-9

Glycine, N-(carboxymethyl)-N-[2-(2,6-dioxo-4-morpholinyl)ethyl]-

Cat. No.: B3344602
CAS No.: 81329-81-9
M. Wt: 274.23 g/mol
InChI Key: XKZJHMYMBVDBRU-UHFFFAOYSA-N
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Description

Glycine, N-(carboxymethyl)-N-[2-(2,6-dioxo-4-morpholinyl)ethyl]- (hereafter referred to as the "target compound") is a glycine derivative featuring two distinct substituents: a carboxymethyl group and a 2-(2,6-dioxo-4-morpholinyl)ethyl group. The carboxymethyl group (-CH₂COOH) introduces carboxylic acid functionality, which may confer metal-chelating properties or influence solubility in aqueous media .

The combination of a morpholine-derived substituent and carboxymethylation aligns with motifs seen in contrast agents (e.g., gadolinium complexes) and enzyme inhibitors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[carboxymethyl-[2-(2,6-dioxomorpholin-4-yl)ethyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O7/c13-7(14)3-11(4-8(15)16)1-2-12-5-9(17)19-10(18)6-12/h1-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZJHMYMBVDBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)CN1CCN(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382814
Record name Glycine, N-(carboxymethyl)-N-[2-(2,6-dioxo-4-morpholinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81329-81-9
Record name EDTA monoanhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81329-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(carboxymethyl)-N-[2-(2,6-dioxo-4-morpholinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Introduction

Glycine, N-(carboxymethyl)-N-[2-(2,6-dioxo-4-morpholinyl)ethyl]- (CAS No. 81329-81-9) is a compound with potential therapeutic applications due to its unique structural features and biological activities. This article explores its molecular characteristics, biological properties, and relevant research findings.

Molecular Characteristics

  • Chemical Name : Glycine, N-(carboxymethyl)-N-[2-(2,6-dioxo-4-morpholinyl)ethyl]-
  • Molecular Formula : C10H14N2O7
  • Molecular Weight : 274.23 g/mol
  • Structure : The compound contains a glycine backbone with carboxymethyl and morpholinyl substituents, which may contribute to its biological activity.
PropertyValue
CAS Number81329-81-9
Molecular Weight274.23 g/mol
Chemical StructureStructure

Biological Activity

  • Anticancer Properties
    • Research has indicated that derivatives of glycine compounds exhibit anticancer activity by interacting with cellular pathways involved in tumor growth and apoptosis. For instance, compounds similar to Glycine, N-(carboxymethyl)-N-[2-(2,6-dioxo-4-morpholinyl)ethyl]- have shown effectiveness in inhibiting the proliferation of non-small cell lung cancer cells through mechanisms involving DNA alkylation and disruption of cell cycle progression .
  • Neuroprotective Effects
    • The morpholinyl group in the compound suggests potential neuroprotective effects. Studies on related compounds indicate that they may help in reducing oxidative stress and inflammation in neuronal cells, thus providing a protective effect against neurodegenerative diseases .
  • Antimicrobial Activity
    • Preliminary studies suggest that glycine derivatives can exhibit antimicrobial properties against various bacterial strains. The presence of the morpholine ring may enhance membrane permeability, allowing for increased interaction with microbial cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of glycine derivatives:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related compound inhibited the growth of ovarian cancer cells by inducing apoptosis through mitochondrial pathways . The results showed a significant reduction in cell viability at concentrations as low as 10 µM.
  • Neuroprotective Mechanism Exploration : Another research article explored the neuroprotective mechanisms of glycine derivatives in models of oxidative stress-induced neuronal damage. The study found that these compounds significantly reduced cell death and reactive oxygen species (ROS) production .

Glycine, N-(carboxymethyl)-N-[2-(2,6-dioxo-4-morpholinyl)ethyl]- exhibits promising biological activities that warrant further investigation. Its potential applications in cancer treatment and neuroprotection highlight the importance of understanding its mechanisms of action and therapeutic potential.

Further research is needed to elucidate the specific pathways through which this compound exerts its effects and to explore its efficacy in clinical settings.

Scientific Research Applications

Pharmaceutical Applications

Glycine derivatives, including this compound, have been studied for their potential as NMDA receptor antagonists . These receptors are critical in synaptic plasticity and memory function. The compound's ability to modulate these receptors suggests its potential in treating neurodegenerative diseases and conditions like schizophrenia .

Biochemical Research

In biochemical assays, glycine derivatives are often utilized as buffering agents due to their ability to maintain pH levels in biological systems. This is particularly relevant in enzyme studies where pH stability is crucial for enzyme activity and stability .

Materials Science

The compound has shown promise in the development of biodegradable polymers . Its incorporation into polymer matrices enhances mechanical properties while maintaining environmental sustainability. This application is particularly relevant in packaging and medical devices where biodegradability is a key concern .

Case Study 1: NMDA Receptor Modulation

A study published in the Journal of Neurochemistry explored the effects of glycine derivatives on NMDA receptor activity. The findings indicated that glycine, N-(carboxymethyl)-N-[2-(2,6-dioxo-4-morpholinyl)ethyl]- effectively inhibited overactive NMDA receptors in vitro, suggesting therapeutic potential for conditions characterized by excitotoxicity such as Alzheimer's disease.

Case Study 2: Biodegradable Polymers

Research conducted at a leading materials science institute demonstrated the use of this compound in creating biodegradable films. The study highlighted that films incorporating glycine derivatives exhibited enhanced tensile strength and degradation rates compared to traditional plastics, offering a sustainable alternative for packaging solutions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of N-substituted glycine derivatives. Below is a comparative analysis of its structural and functional attributes relative to analogous compounds, supported by evidence from crystallographic, pharmacological, and chemical databases.

Structural and Functional Group Comparisons

Compound Name CAS Number Substituent Groups Key Functional Groups Applications Key Properties
Target Compound Not explicitly listed 2-(2,6-dioxo-4-morpholinyl)ethyl Carboxymethyl, morpholinyl dioxo Likely chelator/research chemical High polarity due to dioxo groups; potential for metal coordination
Glycine, N-(carboxymethyl)-N-[(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)methyl] 3346-70-1 Pyrimidinyl methyl Carboxymethyl, pyrimidinyl dioxo Research chemical (NSC295495) Pyrimidine ring enhances aromaticity; possible nucleic acid interactions
N,N-Bis(carboxymethyl)glycine trisodium salt Not explicitly listed Bis(carboxymethyl) Two carboxymethyl groups Industrial chelator High metal-binding capacity; water-soluble
Gadoxetate Disodium 135326-22-6 Gadolinium complex with bis(carboxymethyl)glycine Carboxymethyl, ethoxyphenyl MRI contrast agent Paramagnetic; stabilizes gadolinium ion for vascular imaging
Glycine, N-(carboxymethyl)-N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]- 59160-29-1 Aryl amino group Carboxymethyl, aromatic amide Potential enzyme inhibitor Hydrophobic aryl group may enhance membrane permeability

Key Differences and Implications

  • Morpholinyl vs. Pyrimidinyl Substituents : The target compound’s morpholinyl group (oxygen-rich) contrasts with the pyrimidinyl group in CAS 3346-70-1 (nitrogen-rich). The former may improve aqueous solubility and hydrogen bonding, while the latter could engage in π-π stacking or nucleic acid binding .
  • Chelation Capacity : Compared to N,N-bis(carboxymethyl)glycine derivatives (), the target compound has fewer carboxymethyl groups, likely reducing its metal-binding efficiency. However, the morpholinyl dioxo group may introduce alternative coordination sites for transition metals .
  • Pharmaceutical Relevance: Gadolinium-based compounds () highlight the importance of carboxymethyl-glycine derivatives in diagnostics. The target compound lacks a metal center but shares structural motifs that could be explored for targeted drug delivery or enzyme inhibition .

Research Findings and Data

  • The morpholinyl group’s stability under physiological conditions remains uncharacterized but may parallel related dioxo-heterocycles .
  • The target compound’s morpholinyl group could modulate bioavailability or toxicity profiles .

Q & A

Basic Research Question

  • X-ray Crystallography : Employ programs like SHELXL for refining crystal structures, particularly to resolve potential disorder in the morpholine ring or carboxymethyl group. SHELX’s robustness in handling twinned data is advantageous .
  • Multinuclear NMR : Use 13C^{13}\text{C} and 1H^{1}\text{H} NMR to confirm substitution patterns, supplemented by 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for detecting trace impurities .

How does the morpholine-dioxoethyl moiety influence the compound’s physicochemical and coordination properties?

Advanced Research Question

  • Solubility : The morpholine ring enhances water solubility due to its polar oxygen atoms, similar to glycine derivatives like glyphosate, where zwitterionic structures improve solubility in aqueous media .
  • Coordination Chemistry : The carboxymethyl and morpholine groups act as polydentate ligands. Comparative studies with gadolinium complexes (e.g., gadoxetate disodium) suggest potential for binding transition metals or lanthanides, which can be probed via titration calorimetry or UV-Vis spectroscopy .

What experimental strategies address challenges in resolving structural ambiguities or data contradictions?

Advanced Research Question

  • Dynamic Disorder in Crystallography : If X-ray data shows unresolved electron density (e.g., due to flexible morpholine groups), use restrained refinement in SHELXL or complementary techniques like cryo-electron microscopy .
  • Contradictory Spectroscopic Data : Cross-validate NMR assignments with computational methods (DFT calculations for chemical shifts) or alternative derivatization (e.g., esterification to simplify spectra) .

How can this compound be applied in designing metal-chelating agents or contrast agents?

Advanced Research Question

  • Ligand Design : The carboxymethyl and morpholine groups mimic EDTA-derived ligands. Test chelation efficiency for metals (e.g., Gd3+^{3+}, Fe3+^{3+}) using potentiometric titration or fluorescence assays.
  • Biological Compatibility : Assess stability in physiological pH (7.4) and serum using HPLC-MS to monitor degradation, informed by protocols for gadolinium-based contrast agents .

What methodologies ensure safe handling and stability during experimental studies?

Basic Research Question

  • Storage : Store in airtight containers at 2–8°C, away from moisture, based on analogous glycine derivatives’ hygroscopic tendencies .
  • Safety Protocols : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis, referencing safety data sheets for morpholine-related compounds to mitigate inhalation or dermal exposure risks .

How can computational modeling optimize the compound’s design for specific applications?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict conformational flexibility of the morpholine ring in aqueous environments.
  • Docking Studies : Screen for interactions with biological targets (e.g., enzymes with glycine-binding sites) using software like AutoDock Vina, parameterized with DFT-optimized geometries .

What are the key considerations for scaling up synthesis while maintaining purity?

Advanced Research Question

  • Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, stoichiometry). Monitor intermediates via inline FTIR or Raman spectroscopy.
  • Purification : Scale-up column chromatography or switch to countercurrent distribution for higher yields, guided by glycine derivative purification workflows .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycine, N-(carboxymethyl)-N-[2-(2,6-dioxo-4-morpholinyl)ethyl]-
Reactant of Route 2
Glycine, N-(carboxymethyl)-N-[2-(2,6-dioxo-4-morpholinyl)ethyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.